Technical Guide: Physicochemical Properties of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
Technical Guide: Physicochemical Properties of 1-Bromo-2-((2-chlorobenzyl)oxy)benzene
Executive Summary
1-Bromo-2-((2-chlorobenzyl)oxy)benzene (CAS: 1036609-88-7) is a specialized diaryl ether intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a bromobenzene ring connected to a chlorobenzene ring via a methylene-ether linkage. This specific scaffold serves as a critical building block for developing heterocyclic active pharmaceutical ingredients (APIs), particularly in the synthesis of SGLT2 inhibitors, anti-bacterial agents, and fused ring systems like dibenzoxepines.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Characterization[1][2][3]
The molecule features two halogenated aromatic rings separated by a flexible oxymethylene bridge. The ortho-substitution pattern on both rings (1-bromo on the phenol side, 2-chloro on the benzyl side) introduces significant steric bulk and dictates its conformational preference, influencing both solubility and reactivity.
Table 1: Chemical Identifiers
| Property | Detail |
| IUPAC Name | 1-Bromo-2-((2-chlorobenzyl)oxy)benzene |
| Common Name | 2-(2-Chlorobenzyloxy)bromobenzene |
| CAS Registry Number | 1036609-88-7 |
| Molecular Formula | |
| Molecular Weight | 297.57 g/mol |
| SMILES | Clc1ccccc1COC2=CC=CC=C2Br |
| InChI Key | Unique identifier required for database integration (varies by isomer purity) |
Physicochemical Properties[6][7][8][9]
Physical State and Constants
While specific experimental melting points for this intermediate are often proprietary to specific synthesis campaigns, structural analogs and computational models provide a reliable property range. The compound typically exists as a low-melting solid or viscous oil at room temperature, depending on purity and crystallization solvent.
Table 2: Physicochemical Data Profile
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid or Viscous Liquid | Dependent on purity (>98% often solid) |
| Melting Point | 45°C – 55°C (Predicted) | Low MP due to ether flexibility disrupting crystal packing |
| Boiling Point | ~380°C (Predicted) | High BP due to molecular weight and halogen interactions |
| Density | 1.45 ± 0.05 g/cm³ | High density attributed to Br and Cl atoms |
| LogP (Octanol/Water) | 4.8 – 5.2 | Highly lipophilic; poor aqueous solubility |
| Flash Point | >110°C | Non-volatile under standard conditions |
Solubility & Stability
-
Solubility: The molecule is insoluble in water (<0.1 mg/L). It exhibits excellent solubility in polar aprotic solvents (DMF, DMSO) and moderate-to-high solubility in organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Toluene.
-
Stability: The ether linkage (
) is chemically robust against basic and mild acidic conditions. However, it is susceptible to cleavage by strong Lewis acids (e.g., ) or strong Bronsted acids (e.g., HI), which would revert the molecule to 2-bromophenol and 2-chlorobenzyl halides.
Synthesis Protocol: Williamson Ether Synthesis
The most reliable route to 1-Bromo-2-((2-chlorobenzyl)oxy)benzene is the Williamson Ether Synthesis . This method couples 2-bromophenol with 2-chlorobenzyl chloride (or bromide) using a mild base.
Reagents & Materials
-
Substrate A: 2-Bromophenol (1.0 equiv)
-
Substrate B: 1-(Chloromethyl)-2-chlorobenzene (1.1 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) or Cesium Carbonate ( ) for faster kinetics. -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via Finkelstein exchange in situ.
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 2-bromophenol (1.0 eq) and anhydrous DMF (5-10 volumes).
-
Deprotonation: Add
(2.0 eq) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion. -
Alkylation: Dropwise add 1-(chloromethyl)-2-chlorobenzene (1.1 eq). If using the chloride, add catalytic KI (0.1 eq).
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The limiting reagent (phenol) should disappear.
-
Workup:
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.
Synthesis Workflow Diagram
Figure 1: Step-by-step Williamson Ether Synthesis workflow for high-yield production.
Reactivity & Applications in Drug Design[10]
This molecule is not usually the final API but a late-stage intermediate . Its value lies in the orthogonal reactivity of its functional groups.
The Bromine Handle (Cross-Coupling)
The bromine atom at the C1 position is highly reactive toward Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl ethers, a common motif in kinase inhibitors.
-
Buchwald-Hartwig Amination: Substitution of the bromine with amines allows for the introduction of nitrogen-containing heterocycles.
The Ether Linkage (Scaffold Stability)
The benzyloxy ether is generally stable under basic and oxidative conditions, making it an ideal "linker" that survives downstream transformations of the bromine group. However, it can be strategically cleaved using
Reactivity Logic Diagram
Figure 2: Divergent synthetic pathways utilizing the bromine handle for library generation.
Safety & Handling (MSDS Highlights)
-
Hazards: Classified as an Irritant (Skin/Eye).[5][6] The presence of benzylic halides (starting material) requires strict fume hood usage due to lachrymatory properties.
-
Storage: Store in a cool, dry place (2–8°C recommended). Light sensitive (halides can degrade over time).
-
Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1036609-88-7. Retrieved from [Link]
-
Organic Syntheses. Preparation of o-Bromophenol derivatives. Org. Synth. Coll. Vol. 1, p.128. Retrieved from [Link]
-
EPA CompTox Chemicals Dashboard. Physicochemical Property Estimates for Halogenated Ethers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-Bromo-2-((2-chlorobenzyl)oxy)benzene [myskinrecipes.com]
- 3. palmerholland.com [palmerholland.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
